Cas no 80151-24-2 (2-Propyn-1-ol,3-(2-nitrophenyl)-)

2-Propyn-1-ol, 3-(2-nitrophenyl)- is a specialized organic compound featuring a propynyl alcohol group attached to a 2-nitrophenyl moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in click chemistry and as a building block for heterocyclic compounds. The presence of both alkyne and nitro functionalities allows for versatile transformations, including cycloadditions and reduction reactions. Its well-defined molecular architecture ensures consistent performance in research applications, such as the development of pharmaceuticals and agrochemicals. The compound’s stability under controlled conditions further enhances its utility in precision organic synthesis. Suitable for laboratory use, it is typically handled with standard safety precautions due to its reactive groups.
2-Propyn-1-ol,3-(2-nitrophenyl)- structure
80151-24-2 structure
Product name:2-Propyn-1-ol,3-(2-nitrophenyl)-
CAS No:80151-24-2
MF:C9H7NO3
MW:177.15678
CID:719715
PubChem ID:4151147

2-Propyn-1-ol,3-(2-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propyn-1-ol,3-(2-nitrophenyl)-
    • 3-(2-Nitrophenyl)prop-2-yn-1-ol
    • 3-(2-Nitrophenyl)-2-propyn-1-ol
    • A50679
    • FT-0702479
    • DTXSID20399963
    • SCHEMBL11210765
    • MFCD04039145
    • 80151-24-2
    • Inchi: InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,7H2
    • InChI Key: OIRSFUOXMBOZKG-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)C#CCO)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 177.043
  • Monoisotopic Mass: 177.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66A^2

Experimental Properties

  • Density: 1.34
  • Boiling Point: 340.8°C at 760 mmHg
  • Flash Point: 152.8°C
  • Refractive Index: 1.616
  • PSA: 66.05000
  • LogP: 1.46180

2-Propyn-1-ol,3-(2-nitrophenyl)- Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

2-Propyn-1-ol,3-(2-nitrophenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594101-1g
3-(2-Nitrophenyl)prop-2-yn-1-ol
80151-24-2 98%
1g
¥1831.00 2024-07-28

Additional information on 2-Propyn-1-ol,3-(2-nitrophenyl)-

Introduction to 2-Propyn-1-ol,3-(2-nitrophenyl) and Its Significance in Modern Chemical Research

2-Propyn-1-ol,3-(2-nitrophenyl) (CAS No. 80151-24-2) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, combines a propynyl group with a nitrophenyl moiety, making it a versatile intermediate in the synthesis of various bioactive molecules. The nitrophenyl group, in particular, introduces a region of high reactivity and electronic characteristics that are exploited in multiple synthetic pathways and biological applications.

The CAS No. 80151-24-2 identifier is a critical reference point for researchers and chemists working with this compound, ensuring precise identification and differentiation from other structurally similar molecules. The systematic naming convention adheres to the International Union of Pure and Applied Chemistry (IUPAC) standards, which underscores the importance of standardized terminology in chemical nomenclature. This compound’s relevance is further amplified by its potential applications in drug discovery, material science, and catalysis.

In recent years, the study of 2-propyn-1-ol,3-(2-nitrophenyl) has been influenced by advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict the compound’s behavior in various chemical reactions with unprecedented accuracy. For instance, density functional theory (DFT) calculations have been instrumental in understanding the electronic structure and reactivity of the nitrophenyl group. Such insights are crucial for designing efficient synthetic routes and optimizing reaction conditions.

The propynyl group in this molecule contributes to its ability to participate in diverse chemical transformations, including nucleophilic addition reactions, metal-catalyzed coupling reactions, and photochemical processes. These reactions are often pivotal in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the nitrophenyl moiety also imparts unique spectroscopic properties, making it valuable for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

One of the most compelling aspects of 2-propyn-1-ol,3-(2-nitrophenyl) is its role as a building block in the development of novel therapeutic agents. Researchers have leveraged its structural features to create derivatives with enhanced biological activity. For example, modifications around the nitrophenyl group can alter electron density distribution, influencing interactions with biological targets such as enzymes and receptors. This flexibility has led to promising results in preclinical studies aimed at identifying new treatments for various diseases.

The compound’s utility extends beyond pharmaceutical applications into materials science. Its ability to form stable complexes with metals has made it a candidate for use in catalytic systems. These systems are essential for sustainable chemistry initiatives, where efficient conversion of raw materials into valuable products is paramount. Additionally, the nitrophenyl group’s ability to absorb light at specific wavelengths has sparked interest in its use as a photosensitizer or chromophore in optoelectronic devices.

Recent research has also highlighted the environmental considerations associated with the synthesis and handling of 2-propyn-1-ol,3-(2-nitrophenyl). Green chemistry principles have guided efforts to develop more eco-friendly synthetic methodologies that minimize waste and reduce energy consumption. Techniques such as solvent-free reactions and microwave-assisted synthesis have been explored to enhance efficiency while adhering to environmental regulations.

The integration of artificial intelligence (AI) into chemical research has further accelerated the exploration of 2-propyn-1-ol,3-(2-nitrophenyl)’s potential. Machine learning algorithms can predict reaction outcomes and optimize synthetic pathways based on large datasets of experimental results. This approach has led to novel discoveries that might not have been possible through traditional experimental methods alone.

In conclusion,2-propyn-1-ol,3-(2-nitrophenyl) (CAS No. 80151-24-2) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in modern chemical research. As advancements continue to emerge,this molecule is poised to play an even more significant role in shaping the future of pharmaceuticals,materials science,and sustainable chemistry.

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